Cas no 867166-87-8 (4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester)

4-Chloro-2-methyl-quinoline-6-carboxylic acid methyl ester is a versatile quinoline derivative with applications in pharmaceutical and agrochemical research. Its chloromethyl-substituted quinoline core provides a reactive site for further functionalization, making it a valuable intermediate in synthetic chemistry. The methyl ester group enhances solubility and facilitates downstream modifications. This compound exhibits stability under standard storage conditions, ensuring reliable performance in experimental settings. Its well-defined structure and high purity make it suitable for use in drug discovery, particularly in the development of bioactive molecules. The product is characterized by consistent quality, enabling precise and reproducible results in synthetic workflows.
4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester structure
867166-87-8 structure
Product Name:4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester
CAS No:867166-87-8
MF:C12H10ClNO2
MW:235.666302204132
CID:2152847
PubChem ID:28284467
Update Time:2025-05-21

4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester
    • Methyl 4-chloro-2-methyl-6-quinolinecarboxylate
    • UZJZTFRGBNHXSF-UHFFFAOYSA-N
    • VS-10736
    • methyl 4-chloro-2-methylquinoline-6-carboxylate
    • DTXSID401243867
    • AKOS002675917
    • STL233660
    • BBL031778
    • SCHEMBL5093476
    • DB-358008
    • 867166-87-8
    • Inchi: 1S/C12H10ClNO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3
    • InChI Key: UZJZTFRGBNHXSF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C2C=CC(C(=O)OC)=CC2=1

Computed Properties

  • Exact Mass: 235.0400063Da
  • Monoisotopic Mass: 235.0400063Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 341.8±37.0 °C at 760 mmHg
  • Flash Point: 160.5±26.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester Security Information

4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester Pricemore >>

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Additional information on 4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester

4-Chloro-2-Methyl-Quinoline-6-Carboxylic Acid Methyl Ester: A Comprehensive Overview

The compound 4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester (CAS No. 867166-87-8) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the quinoline family, which has been extensively studied due to its diverse applications in pharmaceuticals, agrochemicals, and materials science. The quinoline core of this molecule provides a rigid aromatic system, while the substituents at positions 4 and 2 (chlorine and methyl groups, respectively) introduce functional diversity. The carboxylic acid methyl ester group at position 6 further enhances the compound's reactivity and potential for chemical modification.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the quinoline ring. This has been particularly useful in constructing analogs with tailored electronic and steric properties for specific applications. Additionally, microwave-assisted synthesis has emerged as a promising technique for expediting the formation of this compound, offering advantages in terms of reaction time and yield.

The quinoline framework is well-known for its biological activity, and 4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester is no exception. Recent studies have demonstrated its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The chlorine substituent at position 4 contributes to the molecule's lipophilicity, enhancing its ability to penetrate cellular membranes. Meanwhile, the methyl group at position 2 stabilizes the quinoline ring through steric hindrance, potentially influencing bioavailability and pharmacokinetics.

In terms of applications, 4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester has shown promise in materials science as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its conjugated π-system facilitates charge transport properties, making it a valuable component in electronic devices. Furthermore, the methyl ester group can be readily converted into other functional groups (e.g., acids or amides) through simple chemical transformations, enabling further diversification of its applications.

From an environmental perspective, understanding the degradation pathways of 4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester is crucial for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the compound undergoes fragmentation to form smaller aromatic intermediates. These findings are essential for designing sustainable synthetic routes and minimizing environmental footprint.

In conclusion, 4-chloro-2-methyl-quinoline-6-carboxylic acid methyl ester (CAS No. 867166-87-8) stands as a versatile molecule with multifaceted applications across various scientific disciplines. Its unique combination of structural features makes it an attractive target for both fundamental research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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